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molecular formula C11H7ClO2 B1591535 2-Naphthyl Chloroformate CAS No. 7693-50-7

2-Naphthyl Chloroformate

Cat. No. B1591535
M. Wt: 206.62 g/mol
InChI Key: KDUFRLUGTLSJKD-UHFFFAOYSA-N
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Patent
US04366102

Procedure details

433 g (3.0 mols) of 2-naphthol and 15.7 g of triphenylphosphine are initially introduced into an apparatus as described in Example 1. The mixture is heated to 120° to 125° C. and 325 g of COCl2 are introduced in the course of 12 hours. The reaction mixture is stirred for a further 1 hour, excess phosgene is drawn off in vacuo and crude chloroformic acid 2-naphthyl ester is obtained in a yield of 75% of the theoretical yield.
Quantity
433 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
[Compound]
Name
COCl2
Quantity
325 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:31](Cl)([Cl:33])=[O:32]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][C:31]([Cl:33])=[O:32]

Inputs

Step One
Name
Quantity
433 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
15.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
COCl2
Quantity
325 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 120° to 125° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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